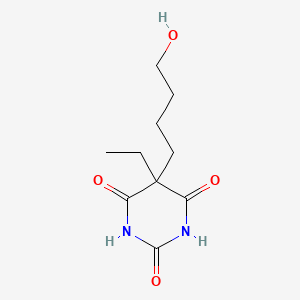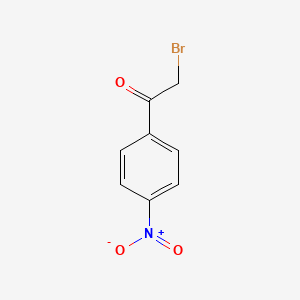
2-Brom-4'-Nitroacetophenon
Übersicht
Beschreibung
2-Bromo-4’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3. It is also known by its synonyms, ω-Bromo-4-nitroacetophenone and 4-Nitrophenacyl bromide . This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the fourth position on the acetophenone ring. It is widely used in organic synthesis and as a pharmaceutical intermediate .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4’-nitroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the modification of methionine residues in proteins, such as alpha-chymotrypsin.
Medicine: Investigated for its potential antioxidant properties and its ability to extend the lifespan of model organisms like C.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
2-Bromo-4’-nitroacetophenone is a versatile compound with a wide range of applications. It is used in the modification of methionine residues in alpha-chymotrypsin, organic synthesis materials, and pharmaceutical intermediates . The primary targets of 2-Bromo-4’-nitroacetophenone are the isozymes of purified rat liver microsomal cytochrome P-450 .
Mode of Action
The compound binds covalently to each of the 10 isozymes of purified rat liver microsomal cytochrome P-450, but it substantially inhibits the catalytic activity of only cytochrome P-450c . This interaction results in changes in the enzymatic activity of the target proteins, affecting their function and the biochemical processes they are involved in.
Biochemical Pathways
The antioxidant effect of 2-Bromo-4’-nitroacetophenone has been studied extensively. It has been found that this compound can extend the lifespan of the C. elegans, a model organism widely used in biological research . The antioxidant effect of 2-Bromo-4’-nitroacetophenone is dependent on the Insulin pathway . This suggests that the compound may affect the biochemical pathways related to oxidative stress and aging.
Pharmacokinetics
A novel fast reversed-phase ultra-high-performance liquid chromatography (rp-uhplc) coupled with tandem mass spectrometry (ms/ms) method has been introduced for the determination of tryptophan and its ten metabolites in human plasma samples after derivatization with 2-bromo-4’-nitroacetophenone . This suggests that the compound can be detected and quantified in biological samples, which is crucial for studying its pharmacokinetic properties.
Result of Action
The most significant result of the action of 2-Bromo-4’-nitroacetophenone is its antioxidant effect. It has been found to have a significant antioxidant effect, reaching its best at a concentration of 1ug/ml . This antioxidant effect can extend the lifespan of the C. elegans .
Action Environment
The action of 2-Bromo-4’-nitroacetophenone can be influenced by various environmental factors. For instance, the pH, incubation time, presence of detergents, or concentration can affect the binding of the compound to its target proteins . .
Biochemische Analyse
Biochemical Properties
2-Bromo-4’-nitroacetophenone plays a significant role in biochemical reactions, particularly as an epoxide hydrolase inhibitor . It interacts with various enzymes, including cytochrome P-450 isozymes, by binding to them and inhibiting their activity . This compound also modifies methionine residues in α-chymotrypsin, affecting the enzyme’s function . The interactions between 2-Bromo-4’-nitroacetophenone and these biomolecules are primarily through alkylation, which alters the enzyme’s active sites and inhibits their catalytic activity .
Cellular Effects
2-Bromo-4’-nitroacetophenone has been shown to influence various cellular processes. In studies involving the model organism Caenorhabditis elegans, it was found to have antioxidant properties and extend the lifespan of the nematodes . This compound affects cell signaling pathways, particularly the insulin pathway, which is crucial for its antioxidant effects . Additionally, 2-Bromo-4’-nitroacetophenone impacts gene expression and cellular metabolism, contributing to its overall effects on cell function .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4’-nitroacetophenone involves its interaction with specific biomolecules. It acts as an alkylating agent, binding to cytochrome P-450 isozymes and inhibiting their activity . This inhibition is achieved through the alkylation of cysteine residues at the enzyme’s active sites, leading to the uncoupling of NADPH utilization and oxygen consumption from product formation . Additionally, 2-Bromo-4’-nitroacetophenone inhibits epoxide hydrolase, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-nitroacetophenone have been observed to change over time. The compound is stable under normal temperatures and pressures but can degrade when exposed to incompatible materials, dust generation, or excess heat . Long-term studies have shown that 2-Bromo-4’-nitroacetophenone maintains its antioxidant properties and continues to influence cellular function over extended periods . Its stability and degradation must be carefully monitored to ensure consistent results in experiments.
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-nitroacetophenone vary with different dosages in animal models. In studies involving Caenorhabditis elegans, different concentrations of the compound were used to assess its antioxidant properties . It was found that higher doses of 2-Bromo-4’-nitroacetophenone significantly improved the motor behavior of the nematodes . Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for desired outcomes.
Metabolic Pathways
2-Bromo-4’-nitroacetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P-450 isozymes and epoxide hydrolase, affecting their activity and, consequently, metabolic flux . The compound’s role in modifying methionine residues in α-chymotrypsin also impacts metabolic processes . Additionally, 2-Bromo-4’-nitroacetophenone has been used in the derivatization of tryptophan metabolites, facilitating their determination in human plasma samples .
Transport and Distribution
Within cells and tissues, 2-Bromo-4’-nitroacetophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-4’-nitroacetophenone plays a crucial role in its activity. It is known to target specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with enzymes and other biomolecules, determining its biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4’-nitroacetophenone can be synthesized through the bromination of 4’-nitroacetophenone. The reaction typically involves the addition of bromine to a solution of 4’-nitroacetophenone in a suitable solvent such as chlorobenzene. The reaction is initiated at a low temperature (around 18°C) and the bromine is added dropwise while maintaining the temperature between 26-28°C. After the addition of bromine, the reaction mixture is heated to remove hydrogen bromide, resulting in the formation of 2-Bromo-4’-nitroacetophenone .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4’-nitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents under mild heating conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides or thiols derivatives.
Reduction: Formation of 2-Bromo-4’-aminoacetophenone.
Oxidation: Formation of various oxidation states of the nitro group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-3’-nitroacetophenone
- 2,4’-Dibromoacetophenone
- 2-Bromo-4’-fluoroacetophenone
Uniqueness
2-Bromo-4’-nitroacetophenone is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUPVGIGAMCMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059202 | |
| Record name | 2-Bromo-4'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-81-0 | |
| Record name | 4-Nitrophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4'-nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4'-nitroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-4'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4'-nitroacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NDY44R4NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


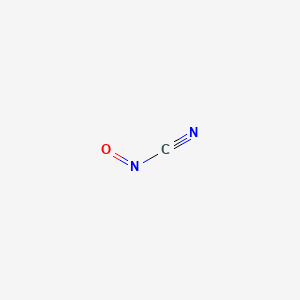
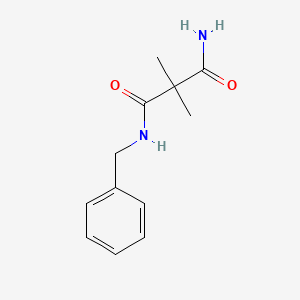
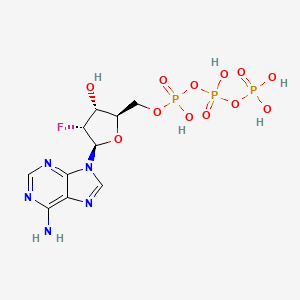
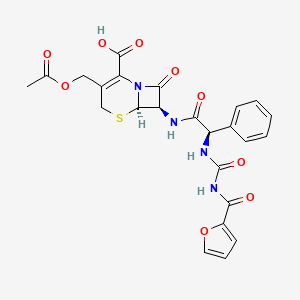

![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)
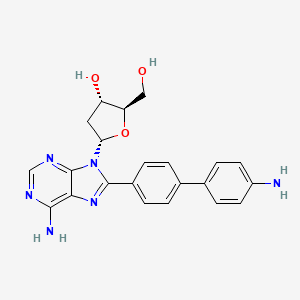
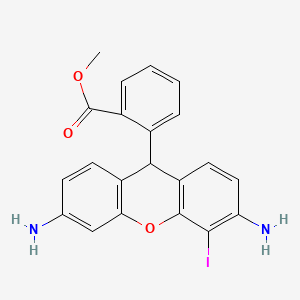
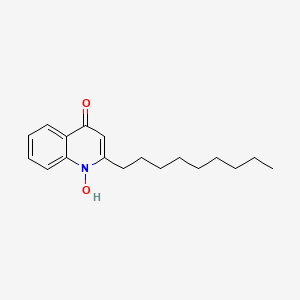

![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)

